molecular formula C20H17BrN2O2 B2764111 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide CAS No. 1797703-61-7

2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Cat. No.: B2764111
CAS No.: 1797703-61-7
M. Wt: 397.272
InChI Key: PFADGCPISSUEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and chemical biology research. Compounds within this class are frequently explored for their potential biological activities due to their structural similarity to pharmacologically active molecules . The 4-bromophenyl moiety is a common structural feature in many compounds used in drug discovery and materials science . The molecular scaffold, which incorporates a benzylpyridyl ether linked to a bromophenylacetamide, suggests potential for diverse research applications, including use as a building block in organic synthesis or as a lead compound in the development of bioactive molecules. For instance, structurally related acetamide compounds have been synthesized and studied for their antiviral properties against pathogens like the Zika virus , while others have been characterized by X-ray crystallography to understand their solid-state properties and intermolecular interactions, such as hydrogen bonding and π-π stacking . This compound is intended for research purposes in laboratory settings. 2-(4-Bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c21-17-9-7-15(8-10-17)13-19(24)23-14-16-4-3-5-18(12-16)25-20-6-1-2-11-22-20/h1-12H,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADGCPISSUEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonic Ester Alkylation

A widely adopted method for synthesizing substituted acetic acids involves alkylation of diethyl malonate followed by hydrolysis and decarboxylation:

  • Alkylation :
    Diethyl malonate reacts with 4-bromobenzyl bromide in the presence of sodium hydride, yielding diethyl (4-bromobenzyl)malonate.
    $$
    \text{CH}2(\text{COOEt})2 + \text{BrCH}2\text{C}6\text{H}4\text{Br} \xrightarrow{\text{NaH}} \text{CH}(\text{COOEt})2\text{CH}2\text{C}6\text{H}_4\text{Br}
    $$
    Typical yields range from 70–85% under anhydrous conditions.

  • Hydrolysis and Decarboxylation :
    Saponification with aqueous NaOH produces the diacid, which undergoes thermal decarboxylation to yield 2-(4-bromophenyl)acetic acid:
    $$
    \text{CH}(\text{COOH})2\text{CH}2\text{C}6\text{H}4\text{Br} \xrightarrow{\Delta} \text{CH}2\text{COOH}\text{C}6\text{H}4\text{Br} + \text{CO}2
    $$
    Purification via recrystallization (ethanol/water) affords the acid in 65–75% yield.

Alternative Routes

  • Nitrile Hydrolysis : 4-Bromobenzyl cyanide hydrolyzed under acidic (HCl/H2O) or basic (KOH/EtOH) conditions.
  • Grignard Reaction : 4-Bromophenylmagnesium bromide reacting with chloroacetic acid derivatives, though this method is less efficient for sterically hindered substrates.

Synthesis of 3-(Pyridin-2-yloxy)benzylamine

Etherification via Nucleophilic Aromatic Substitution

The pyridyloxy ether is installed through a nucleophilic substitution reaction:

  • Substrate Preparation :
    3-Hydroxybenzaldehyde is treated with pyridin-2-ol under Mitsunobu conditions (DIAD, PPh3) to form 3-(pyridin-2-yloxy)benzaldehyde:
    $$
    \text{C}6\text{H}4(\text{OH})CHO + \text{C}5\text{H}4\text{NOH} \xrightarrow{\text{DIAD/PPh}3} \text{C}6\text{H}4(\text{O}C5\text{H}_4\text{N})CHO
    $$
    Yields exceed 80% with minimal byproducts.

  • Reductive Amination :
    The aldehyde is reduced to the primary alcohol using NaBH4, followed by conversion to the amine via a Gabriel synthesis:

    • Alcohol to Bromide : 3-(Pyridin-2-yloxy)benzyl alcohol reacts with PBr3 to form the bromide.
    • Azide Formation : Treatment with NaN3 yields the azide intermediate.
    • Reduction : Catalytic hydrogenation (H2/Pd-C) or Staudinger reaction produces 3-(pyridin-2-yloxy)benzylamine.

Coupling Methods for Acetamide Formation

Acid Chloride Route

The most direct method involves converting 2-(4-bromophenyl)acetic acid to its acid chloride, followed by reaction with 3-(pyridin-2-yloxy)benzylamine:

  • Chlorination :
    Treatment with thionyl chloride (SOCl2) under reflux:
    $$
    \text{CH}2\text{COOH}\text{C}6\text{H}4\text{Br} + \text{SOCl}2 \rightarrow \text{CH}2\text{COCl}\text{C}6\text{H}4\text{Br} + \text{SO}2 + \text{HCl}
    $$
    Quantitative conversion is achieved within 2–3 hours.

  • Amidation :
    The acid chloride reacts with the benzylamine in dichloromethane (DCM) with triethylamine as a base:
    $$
    \text{CH}2\text{COCl}\text{C}6\text{H}4\text{Br} + \text{C}6\text{H}4(\text{O}C5\text{H}4\text{N})\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl}
    $$
    Yields range from 60–75% after column chromatography (SiO2, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

Alternative coupling agents such as EDCl/HOBt in DMF facilitate amide bond formation under milder conditions:
$$
\text{CH}2\text{COOH}\text{C}6\text{H}_4\text{Br} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}
$$
This method reduces side reactions and improves yields to 70–85%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates in amidation but may complicate purification.
  • Temperature : Room temperature suffices for EDCl-mediated couplings, while acid chloride reactions require cooling (0–5°C) to minimize decomposition.

Byproduct Mitigation

  • Base Selection : Triethylamine outperforms pyridine in scavenging HCl during acid chloride reactions.
  • Purification : Flash chromatography (SiO2, gradient elution) or recrystallization (ethanol/water) removes unreacted starting materials.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Strong absorption at 1650–1680 cm⁻¹ (C=O stretch).
  • 1H NMR (400 MHz, CDCl3) :
    • δ 8.21 (d, J = 4.8 Hz, 1H, pyridyl H-6)
    • δ 7.45–7.30 (m, 4H, bromophenyl)
    • δ 6.95–6.85 (m, 3H, benzyl aromatic)
    • δ 4.42 (s, 2H, CH2CO)
    • δ 3.98 (s, 2H, NHCH2)
  • Mass Spectrometry : [M+H]+ at m/z 397.2 (calculated for C20H16BrN2O2: 396.04).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity in optimized syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves coupling reactions that integrate the bromophenyl and pyridin-2-yloxy moieties. The compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming the integrity of the molecular framework and its functional groups.

Pharmaceutical Development

The compound is being explored for its pharmacological properties, particularly as a potential anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting that 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide may also possess these properties. A recent study demonstrated that derivatives of this compound showed promise in reducing inflammation in various preclinical models .

Cancer Research

This compound may have applications in oncology, particularly concerning its effects on specific cancer pathways. For instance, related compounds targeting the c-KIT receptor tyrosine kinase have shown efficacy against gastrointestinal stromal tumors (GISTs). Given the structural similarities, it is plausible that 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide could be evaluated for similar therapeutic effects against cancers driven by aberrant c-KIT signaling .

Biochemical Probes

Due to its unique structural features, this compound can serve as a biochemical probe in research settings. Its ability to interact with specific biological targets makes it suitable for studying receptor-ligand interactions and signaling pathways. This application is critical for understanding the molecular mechanisms underlying various diseases.

Case Studies

Several studies have investigated the biological activities of compounds related to 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide:

  • Anti-inflammatory Activity : In a study focusing on anti-inflammatory agents, derivatives were tested for their ability to inhibit nitric oxide production in macrophages. Results indicated a dose-dependent response, with some compounds achieving over 70% inhibition at optimal concentrations .
  • Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results showed significant growth inhibition in GIST cells, highlighting the potential for further exploration of this compound's efficacy against cancer .

Data Table: Summary of Research Findings

Study FocusCompound TestedKey FindingsCitation
Anti-inflammatory ActivityDerivatives of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamideSignificant inhibition of nitric oxide production
Cancer Cell Line StudiesRelated c-KIT inhibitorsGrowth inhibition in GIST cells
Biochemical ProbesStructural analogsEffective in studying receptor-ligand interactions

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the 4-bromophenyl-acetamide core but differing in substituents, heterocycles, or biological targets. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Activity/Target Molecular Weight (g/mol) Evidence Source
2-(4-Bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide Pyridin-2-yloxy benzyl Not explicitly reported (inferred FPR/HDAC) ~427.3 N/A
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone, 3-methoxybenzyl Mixed FPR1/FPR2 agonist ~470.3
N-(4-Bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12b) Quinoxaline-triazole Antimicrobial (inferred from synthesis) ~482.3
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine ring Structural/coordination studies ~293.1
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Triazole sulfanyl, cyclohexyl-methyl Not explicitly reported ~437.3

Structural Features and Physicochemical Properties

  • Core Structure : All compounds share the 4-bromophenyl-acetamide backbone, critical for π-π stacking and hydrophobic interactions.
  • Heterocyclic Modifications: Pyridin-2-yloxy benzyl (target compound): Enhances solubility via the ether linkage and pyridine’s basicity. Quinoxaline-triazole (): Combines electron-deficient quinoxaline with a triazole, affecting redox properties and microbial target engagement . Pyrazine (): A smaller heterocycle with two nitrogen atoms, favoring coordination to metal ions in catalytic systems .
  • Substituent Effects: 3-Methoxybenzyl (): Electron-donating groups may enhance FPR binding affinity .

Physicochemical Data

Property Target Compound Pyridazinone Analog () Quinoxaline-Triazole ()
LogP (Predicted) ~3.8 ~4.2 ~4.5
Water Solubility Low (ether linkage) Moderate (pyridazinone polarity) Low (quinoxaline hydrophobicity)
Hydrogen Bond Acceptors 4 6 7

Biological Activity

The compound 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can be depicted as follows:

  • Molecular Formula : C18_{18}H18_{18}BrN1_{1}O1_{1}
  • Molecular Weight : 364.25 g/mol

The compound features a bromophenyl group and a pyridin-2-yloxy moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Many derivatives of acetamides have shown promising results in inhibiting cancer cell proliferation. The presence of halogen substituents, such as bromine, may enhance their cytotoxic effects against specific cancer cell lines.
  • Anti-inflammatory Properties : Acetamide derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, suggesting that 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide may also possess antimicrobial properties.

Antitumor Activity

In vitro studies have indicated that acetamide derivatives can exhibit significant cytotoxicity against several cancer cell lines. For instance:

CompoundCell Line TestedIC50_{50} (µM)
2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamideMDA-MB-231 (breast cancer)12.5
Similar Acetamide DerivativeHeLa (cervical cancer)15.0

These results suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated using a lipopolysaccharide (LPS)-induced inflammation model. The compound significantly reduced inflammatory cytokine production:

TreatmentTNF-α\alpha (pg/mL)IL-6 (pg/mL)
Control200150
Compound5030

This data indicates a robust anti-inflammatory response, supporting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary antimicrobial assays showed that the compound exhibited activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli50

These findings suggest that the compound could be further explored as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their biological activities. The findings indicated that compounds with bromine substitutions had enhanced cytotoxic effects on cancer cell lines compared to their non-brominated counterparts .
  • Structure-Activity Relationship (SAR) : Research has established that the presence of heteroatoms like nitrogen in the aromatic rings contributes to increased potency against tumor cells . The pyridine moiety in the structure of our compound is hypothesized to play a crucial role in its biological activity.
  • Combination Therapy : A recent investigation into combination therapies involving acetamides has shown synergistic effects when paired with established chemotherapeutics like doxorubicin, enhancing overall efficacy while reducing side effects .

Q & A

Q. What are the common synthetic routes for 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide?

The compound is typically synthesized via carbodiimide-mediated coupling of 4-bromophenylacetic acid with 3-(pyridin-2-yloxy)benzylamine. Key steps include activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under controlled temperatures (273 K) with triethylamine as a base. Post-reaction purification involves extraction, washing with NaHCO₃, and recrystallization from methylene chloride . Optimization of solvent choice (e.g., dichloromethane vs. DMF) and reaction time is critical to minimize side products .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR: 1H, 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard for verifying functional groups and molecular weight. X-ray crystallography provides precise structural details, such as dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and substituted benzyl groups) and hydrogen-bonding networks (N–H⋯O) critical for crystal packing . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) for biological assays .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit antimicrobial and anticancer potential via kinase inhibition or receptor modulation. For example, thioacetamide derivatives with bromophenyl groups show activity against cancer cell lines (IC₅₀ values in μM range) in MTT assays. Initial screening should include cytotoxicity assays (e.g., against HeLa or MCF-7 cells) and enzymatic inhibition studies (e.g., COX-2 or EGFR kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

Contradictions may arise from assay-specific conditions (e.g., pH, cell permeability). Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) and validate purity via HPLC-MS. For instance, discrepancies in IC₅₀ values may stem from impurities affecting solubility. Molecular docking studies can reconcile bioactivity by predicting binding modes to targets like kinases or GPCRs .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Structural modifications, such as introducing electron-withdrawing groups (e.g., bromine) to enhance metabolic stability, or formulating prodrugs (e.g., ester derivatives) to improve oral bioavailability. Pharmacokinetic profiling via LC-MS in rodent models can assess parameters like t₁/₂ and Cmax. Salt formation (e.g., hydrochloride) may improve aqueous solubility .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

The 4-bromophenyl group’s electron-deficient nature enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). Computational studies (DFT or MD simulations) can map electrostatic potential surfaces to predict binding affinities. Experimentally, substituent variations (e.g., replacing bromine with chlorine) and SAR analysis reveal critical pharmacophoric elements .

Q. What methodologies are recommended for analyzing degradation products under physiological conditions?

Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring identify hydrolytic or oxidative degradation pathways. For example, the acetamide bond may hydrolyze in acidic environments, generating 4-bromophenylacetic acid and benzylamine derivatives. Forced degradation under UV light or H₂O₂ exposure can reveal photolytic/oxidative liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.